molecular formula C15H29NO B12680519 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine CAS No. 94333-40-1

1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine

Katalognummer: B12680519
CAS-Nummer: 94333-40-1
Molekulargewicht: 239.40 g/mol
InChI-Schlüssel: LMXPSAJVSIPGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a complex branched alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the alkylation of pyrrolidine with 2,4-dimethyl-2-(isobutyl)-1-oxopentyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives, thiolated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a branched alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

94333-40-1

Molekularformel

C15H29NO

Molekulargewicht

239.40 g/mol

IUPAC-Name

2,4-dimethyl-2-(2-methylpropyl)-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H29NO/c1-12(2)10-15(5,11-13(3)4)14(17)16-8-6-7-9-16/h12-13H,6-11H2,1-5H3

InChI-Schlüssel

LMXPSAJVSIPGBP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)(CC(C)C)C(=O)N1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.